molecular formula C18H16ClNO4S3 B14971128 2-(4-chlorophenoxy)-N-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)acetamide

2-(4-chlorophenoxy)-N-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)acetamide

Cat. No.: B14971128
M. Wt: 442.0 g/mol
InChI Key: NWEAVTROQWJPFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenoxy)-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]acetamide is a complex organic compound that features a chlorophenoxy group, a thiophene ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]acetamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.

    Thiophene Derivative Synthesis: The thiophene ring is synthesized through a series of reactions involving thiophene and sulfonyl chloride to introduce the sulfonyl group.

    Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the thiophene derivative under specific conditions, such as the presence of a base and a suitable solvent, to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]acetamide involves its interaction with specific molecular targets. These may include enzymes or receptors where the compound binds to the active site, inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)acetamide: Lacks the thiophene and sulfonyl groups, making it less complex.

    N-(2-(Thiophen-2-yl)ethyl)acetamide: Does not have the chlorophenoxy group, resulting in different chemical properties.

    2-(Thiophene-2-sulfonyl)acetamide: Contains the sulfonyl group but lacks the chlorophenoxy and additional thiophene ring.

Uniqueness

2-(4-Chlorophenoxy)-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]acetamide is unique due to the combination of the chlorophenoxy group, thiophene ring, and sulfonyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H16ClNO4S3

Molecular Weight

442.0 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)acetamide

InChI

InChI=1S/C18H16ClNO4S3/c19-13-5-7-14(8-6-13)24-12-17(21)20-11-16(15-3-1-9-25-15)27(22,23)18-4-2-10-26-18/h1-10,16H,11-12H2,(H,20,21)

InChI Key

NWEAVTROQWJPFG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.